4,6-Dimethyl-2-oxo-1-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyridinyl group, an isoxazole ring, and a phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the pyridinyl and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying properties.
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinyl and isoxazole derivatives, such as:
- N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
- Various β-amino carbonyl derivatives of coumarin and benzofuran
Uniqueness
What sets N-[3-(AMINOCARBONYL)-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,6-dimethyl-2-oxopyridin-1-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O4/c1-10-8-11(2)22(18(25)15(10)16(19)23)20-17(24)13-9-14(26-21-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,19,23)(H,20,24) |
InChI Key |
QSHHJKHZHKEBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)N)C |
Origin of Product |
United States |
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